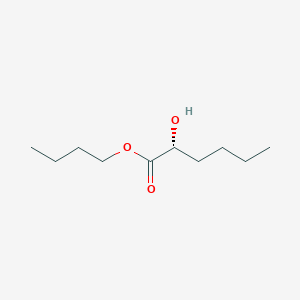

Butyl (2R)-2-hydroxyhexanoate

Description

Significance of Chiral α-Hydroxy Esters in Advanced Organic Synthesis

Chiral α-hydroxy esters are a class of organic compounds characterized by a hydroxyl group (-OH) on the carbon atom adjacent to the ester carbonyl group. This structural motif is a cornerstone in the synthesis of a vast array of complex and biologically active molecules. Their importance stems from their versatility as synthetic intermediates, often referred to as chiral synthons or building blocks. ijciar.comwikipedia.org The presence of two reactive functional groups, the hydroxyl and the ester, allows for a wide range of chemical transformations. Furthermore, the defined stereochemistry at the α-carbon provides a crucial handle for controlling the three-dimensional structure of the final product. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and natural products. nih.gov

Importance of Butyl (2R)-2-hydroxyhexanoate as a Stereodefined Chiral Synthon

Butyl (2R)-2-hydroxyhexanoate, with its specific (R)-configuration at the C2 position, is a valuable stereodefined chiral synthon. nih.gov Its structure combines the key features of a chiral α-hydroxy ester with a butyl ester group and a hexanoate (B1226103) chain. This particular combination of features makes it a useful precursor in the synthesis of more complex molecules where control of stereochemistry is paramount. The butyl ester can be readily hydrolyzed or transformed into other functional groups, while the hydroxyl group can be oxidized or used as a nucleophile in various coupling reactions. The hexanoate chain provides a lipophilic segment that can be important for the biological activity or physical properties of the target molecule.

The synthesis of enantiomerically pure forms of such compounds is a significant challenge and an active area of research. Methods to produce Butyl (2R)-2-hydroxyhexanoate with high enantiomeric excess are crucial for its application as a chiral synthon.

Overview of Current Research Trajectories for Related Chiral Hydroxy Esters

Current research in the field of chiral hydroxy esters is vibrant and multifaceted, exploring novel synthetic methodologies and applications. A major focus is the development of efficient and highly selective catalytic methods for their synthesis. This includes both biocatalytic and chemical approaches.

Biocatalytic Methods: Researchers are increasingly turning to enzymes, such as lipases and ketoreductases, for the synthesis of chiral hydroxy esters. unipd.itmdpi.com These biocatalysts can exhibit remarkable enantioselectivity, often operating under mild reaction conditions. For example, the reduction of α-keto esters to the corresponding α-hydroxy esters using whole cells of microorganisms like Candida parapsilosis and various entomogenous fungi has been shown to produce chiral alcohols with high conversion rates and enantiomeric excesses. abap.co.inijcmas.comabap.co.in The stereochemical outcome of yeast-mediated reductions of α-keto esters can even be controlled by the choice of solvent, with reactions in water and benzene (B151609) yielding opposite enantiomers. kyoto-u.ac.jp The use of isolated NADPH-dependent ketoreductases also represents a powerful method for the preparation of optically pure hydroxy esters. nih.gov

Chemical Synthesis: Asymmetric synthesis remains a cornerstone of producing chiral hydroxy esters. This includes the use of chiral auxiliaries, which temporarily impart their chirality to a molecule and are later removed, and asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. The development of novel chiral ligands and catalysts continues to push the boundaries of enantioselectivity in these reactions.

Furthermore, research is expanding to include a wider variety of chiral hydroxy esters with different functional groups and chain lengths, broadening the toolbox of available chiral building blocks for organic synthesis. The ultimate goal is to provide a diverse and readily accessible portfolio of these valuable compounds to fuel innovation in drug discovery and materials science.

Physicochemical and Spectroscopic Data

The precise characterization of Butyl (2R)-2-hydroxyhexanoate is essential for its use in synthesis. Below are tables summarizing its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of Butyl (2R)-2-hydroxyhexanoate

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | nih.gov |

| Molecular Weight | 188.26 g/mol | nih.gov |

| CAS Number | 71367874 | nih.gov |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not explicitly reported for the (R)-enantiomer. The boiling point for the related ethyl 2-hydroxyhexanoate is 80-83 °C at 11 mmHg. | |

| Density | Not explicitly reported for the (R)-enantiomer. The density for the related ethyl 2-hydroxyhexanoate is 0.967 g/mL at 25 °C. | |

| Optical Rotation [α]D | Specific value not found in the searched literature. The sign would be expected to be either positive or negative, indicating the direction of rotation of plane-polarized light. wikipedia.orgfrontiersin.org |

Table 2: Spectroscopic Data of Butyl (2R)-2-hydroxyhexanoate (Predicted and from Related Compounds)

| Spectroscopy Type | Key Features and Expected Data | Source/Analogy |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Expected signals include: a triplet for the terminal methyl group of the butyl chain (~0.9 ppm), a multiplet for the methylene (B1212753) groups of the butyl chain, a triplet for the terminal methyl group of the hexanoate chain (~0.9 ppm), multiplets for the methylene groups of the hexanoate chain, a triplet for the -OCH₂- group of the butyl ester (~4.1 ppm), a triplet for the chiral -CH(OH)- proton (~4.2 ppm), and a broad singlet for the hydroxyl proton. | Based on general principles and data for related compounds like tert-butyl (2S,3R)-6-(dibenzylamino)-2-formamido-3-hydroxyhexanoate. rsc.org |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Expected signals include: peaks for the carbons of the butyl group, peaks for the carbons of the hexanoate chain, a peak for the ester carbonyl carbon (~175 ppm), and a peak for the chiral carbon bearing the hydroxyl group (~70 ppm). | Based on general principles and data for related compounds like n-butyl acetate (B1210297). hmdb.ca |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak [M]⁺ or [M+H]⁺. Common fragmentation patterns for esters would be observed. For the related butyl hexanoate, a molecular ion peak at m/z 172 is observed. massbank.eufoodb.ca | Based on data for butyl hexanoate. massbank.eufoodb.ca |

| Infrared (IR) Spectroscopy | Expected characteristic absorptions include: a broad O-H stretch from the hydroxyl group (~3400 cm⁻¹), C-H stretches from the alkyl chains (~2850-3000 cm⁻¹), and a strong C=O stretch from the ester group (~1735 cm⁻¹). | Based on data for related hydroxy esters. ru.nl |

Chromatographic Information

The separation and analysis of chiral compounds are critical for ensuring enantiomeric purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for this purpose.

Table 3: Chromatographic Data for the Analysis of Butyl (2R)-2-hydroxyhexanoate and Related Compounds

| Chromatography Type | Column and Conditions | Observations and Applications | Source/Analogy |

| Chiral Gas Chromatography (GC) | Chiral capillary columns, such as those with derivatized cyclodextrin (B1172386) stationary phases (e.g., Rt-βDEX), are effective for separating enantiomers of various compounds, including esters. chromatographyonline.comgcms.cz | This technique is suitable for determining the enantiomeric excess (e.e.) of Butyl (2R)-2-hydroxyhexanoate. The retention times for the (R) and (S) enantiomers would differ on a chiral column. | chromatographyonline.comgcms.czuni-muenchen.de |

| High-Performance Liquid Chromatography (HPLC) | Chiral stationary phases (CSPs) are commonly used for the analytical and preparative separation of enantiomers. Normal-phase HPLC on silica (B1680970) gel can also be used to separate diastereomeric derivatives of chiral alcohols. | HPLC is a versatile method for both analyzing the enantiomeric purity and for purifying the desired enantiomer of hydroxy esters. | General HPLC principles for chiral separations. |

Structure

3D Structure

Properties

CAS No. |

676353-78-9 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

butyl (2R)-2-hydroxyhexanoate |

InChI |

InChI=1S/C10H20O3/c1-3-5-7-9(11)10(12)13-8-6-4-2/h9,11H,3-8H2,1-2H3/t9-/m1/s1 |

InChI Key |

OCRIHSDKXZMSOY-SECBINFHSA-N |

Isomeric SMILES |

CCCC[C@H](C(=O)OCCCC)O |

Canonical SMILES |

CCCCC(C(=O)OCCCC)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Butyl 2r 2 Hydroxyhexanoate

Hydrolysis Reactions of the Ester Moiety and Their Mechanistic Investigations

The ester functional group in Butyl (2R)-2-hydroxyhexanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield (2R)-2-hydroxyhexanoic acid and butanol. This transformation can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the butoxide anion as the leaving group and forming the carboxylate. The butoxide then deprotonates the newly formed carboxylic acid, leading to the final products after an acidic workup.

Acid-catalyzed hydrolysis also proceeds through a nucleophilic acyl substitution pathway, but with key differences. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of butanol is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.

Detailed mechanistic investigations into the hydrolysis of α-hydroxy esters often focus on the influence of the α-hydroxyl group on the reaction rate and mechanism. The proximity of the hydroxyl group can potentially lead to intramolecular catalysis or neighboring group participation, which can affect the stereochemical outcome at the α-carbon, although this is less common in simple hydrolysis.

Controlled Oxidation of the Secondary Hydroxyl Group to Carbonyl Functions

The secondary hydroxyl group in Butyl (2R)-2-hydroxyhexanoate can be oxidized to a ketone, yielding butyl 2-oxohexanoate (B1239944). The choice of oxidizing agent is crucial for achieving a controlled and selective transformation without affecting the ester functionality.

A variety of reagents can be employed for this purpose. Common methods include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). Dess-Martin periodinane (DMP) is another mild and effective reagent for this oxidation. These methods are generally preferred as they are known to be selective for the oxidation of alcohols to aldehydes and ketones without over-oxidation or cleavage of other functional groups.

The general mechanism for these oxidations involves the formation of an intermediate species where the oxygen of the alcohol is bonded to the oxidizing agent. This is followed by a base-assisted elimination of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the ketone.

| Oxidizing Agent | Typical Reaction Conditions | Key Features |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, low temperature | Mild conditions, avoids heavy metals. |

| PCC | CH₂Cl₂, room temperature | Convenient, but chromium waste is a concern. |

| Dess-Martin Periodinane | CH₂Cl₂, room temperature | Mild, high-yielding, but can be shock-sensitive. |

Nucleophilic Substitution Reactions and Alkylation at the α-Carbon or Ester Group

The α-carbon of Butyl (2R)-2-hydroxyhexanoate, being adjacent to the carbonyl group, possesses acidic protons that can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in substitution reactions, most notably alkylation.

The formation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to prevent side reactions like self-condensation. Once formed, the enolate can react with an alkyl halide in an SN2 fashion to introduce an alkyl group at the α-position. The stereochemical outcome of this reaction is of significant interest, as the incoming electrophile can approach from either face of the planar enolate, potentially leading to a mixture of diastereomers if a new stereocenter is formed. The directing effect of the α-hydroxyl group (or a protected version of it) can influence the stereoselectivity of the alkylation.

Nucleophilic attack can also occur at the carbonyl carbon of the ester group, leading to transesterification if another alcohol is used as the nucleophile in the presence of a suitable catalyst.

Derivatization for Subsequent Carbon-Carbon Bond Formation and Complex Molecule Assembly

Butyl (2R)-2-hydroxyhexanoate serves as a valuable chiral starting material for the synthesis of more complex molecules. Its functional groups can be derivatized to facilitate a variety of carbon-carbon bond-forming reactions.

For instance, the hydroxyl group can be protected with a suitable protecting group (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers) to prevent its interference in subsequent reactions. The protected ester can then be reduced to the corresponding aldehyde, which can participate in reactions such as aldol (B89426) additions, Wittig reactions, or Grignard additions to extend the carbon chain.

Alternatively, the ester group can be reduced to a primary alcohol, yielding (2R)-hexane-1,2-diol, a versatile chiral diol. This diol can be used in the synthesis of chiral ligands, auxiliaries, or as a building block for natural product synthesis.

The ability to selectively manipulate either the hydroxyl or the ester group allows for a stepwise and controlled assembly of complex molecular architectures, highlighting the synthetic utility of this compound.

| Functional Group | Derivatization | Subsequent C-C Bond Formation |

| Hydroxyl Group | Protection (e.g., TBDMS ether) | Grignard reaction with the ester, Wittig reaction on a derived aldehyde. |

| Ester Group | Reduction to aldehyde | Aldol condensation, Horner-Wadsworth-Emmons reaction. |

| Ester Group | Reduction to primary alcohol | Further functionalization and coupling reactions. |

Studies on Stereochemical Stability and Potential for Epimerization

The stereochemical integrity of the chiral center at the C2 position is a paramount concern during the chemical transformations of Butyl (2R)-2-hydroxyhexanoate. Epimerization, the change in the configuration of one of several stereocenters in a molecule, can occur under certain reaction conditions, leading to a loss of enantiomeric purity.

The α-proton is susceptible to abstraction under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, potentially leading to racemization or epimerization at the α-carbon. The propensity for epimerization is dependent on the strength of the base, the temperature, and the solvent used. Generally, strong bases and higher temperatures increase the risk of epimerization.

In the context of reactions involving the hydroxyl group, acidic conditions can also pose a risk to stereochemical stability, although this is generally less of a concern than with base-mediated reactions that proceed through an enolate. For instance, in certain nucleophilic substitution reactions at the hydroxyl group, if the reaction proceeds through an SN1 mechanism, a carbocation intermediate would be formed, leading to racemization. However, SN2 reactions at the hydroxyl group (after activation) would proceed with an inversion of configuration.

Careful selection of reaction conditions is therefore essential to preserve the desired stereochemistry of Butyl (2R)-2-hydroxyhexanoate throughout a synthetic sequence.

Advanced Spectroscopic and Chiral Analytical Characterization of Butyl 2r 2 Hydroxyhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For Butyl (2R)-2-hydroxyhexanoate, ¹H and ¹³C NMR spectra provide foundational information on the carbon-hydrogen framework and the presence of functional groups. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while spin-spin coupling patterns in the ¹H NMR spectrum reveal the connectivity of adjacent protons.

Based on its structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts for Butyl (2R)-2-hydroxyhexanoate in a standard solvent like deuterochloroform (CDCl₃).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Butyl (2R)-2-hydroxyhexanoate

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hexanoate (B1226103) Chain | ||

| C1 (C=O) | - | ~175 |

| C2 (-CHOH) | ~4.1 (dd) | ~70 |

| C3 (-CH₂) | ~1.7 (m) | ~34 |

| C4 (-CH₂) | ~1.3 (m) | ~27 |

| C5 (-CH₂) | ~1.3 (m) | ~22 |

| C6 (-CH₃) | ~0.9 (t) | ~14 |

| 2-OH | Variable (broad s) | - |

| Butyl Ester Chain | ||

| C1' (-OCH₂) | ~4.2 (t) | ~65 |

| C2' (-CH₂) | ~1.6 (m) | ~31 |

| C3' (-CH₂) | ~1.4 (m) | ~19 |

| C4' (-CH₃) | ~0.9 (t) | ~14 |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent, concentration, and temperature. Multiplicity: s=singlet, dd=doublet of doublets, t=triplet, m=multiplet.

Application of Chiral Auxiliary NMR Techniques (e.g., Mosher's Esters)

To confirm the absolute configuration at the C2 stereocenter, chiral auxiliary NMR techniques are employed. The Mosher's ester analysis is a widely used and reliable method for this purpose. springernature.commatilda.sciencenih.gov This technique involves the derivatization of the secondary alcohol in Butyl (2R)-2-hydroxyhexanoate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), (R)-MTPA and (S)-MTPA, to form a pair of diastereomeric esters. springernature.com

These diastereomers are chemically distinct and will exhibit different ¹H NMR chemical shifts for protons located near the newly formed chiral ester center. matilda.science By comparing the spectra of the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the original alcohol can be determined. A key step is calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the C2 carbon.

In the resulting esters, the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. According to the established model for Mosher's esters, protons that lie on the same side as the phenyl group in the preferred conformation will be shielded (shifted to a lower ppm), while those on the opposite side will be deshielded (shifted to a higher ppm). For an (R)-alcohol like Butyl (2R)-2-hydroxyhexanoate, the protons of the C3-C6 alkyl chain are expected to have positive Δδ values, while the protons of the ester carbonyl and butyl chain would have negative Δδ values.

Table 2: Expected Chemical Shift Differences (Δδ = δS - δR) in Mosher's Ester Analysis of Butyl (2R)-2-hydroxyhexanoate

| Protons | Expected Sign of Δδ (δS - δR) | Rationale |

| H3 (Hexanoate) | Positive (+) | Positioned on one side of the MTPA plane |

| H4 (Hexanoate) | Positive (+) | Positioned on one side of the MTPA plane |

| H1' (Butyl) | Negative (-) | Positioned on the opposite side of the MTPA plane |

Utilization of Two-Dimensional NMR Experiments for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules where 1D spectra may show overlapping signals. wikipedia.org Key 2D NMR experiments for Butyl (2R)-2-hydroxyhexanoate include COSY, HSQC, and HMBC.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For Butyl (2R)-2-hydroxyhexanoate, COSY would show correlations between H2/H3, H3/H4, H4/H5, and H5/H6 in the hexanoate chain, and between H1'/H2', H2'/H3', and H3'/H4' in the butyl chain, confirming the connectivity within each alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org This allows for the definitive assignment of each carbon in the structure based on the already assigned proton signals. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons or heteroatoms. A key HMBC correlation would be observed between the butyl protons (H1') and the ester carbonyl carbon (C1), confirming the ester linkage. Correlations from H2 and H3 to the carbonyl carbon (C1) would further solidify the structure of the hexanoate portion.

Table 3: Predicted Key 2D NMR Correlations for Butyl (2R)-2-hydroxyhexanoate

| Experiment | Correlated Nuclei | Information Gained |

| COSY | H2 ↔ H3 | Connectivity in hexanoate chain |

| H5 ↔ H6 | Connectivity in hexanoate chain | |

| H1' ↔ H2' | Connectivity in butyl chain | |

| HSQC | H2 ↔ C2 | Direct C-H bond assignment |

| H6 ↔ C6 | Direct C-H bond assignment | |

| H1' ↔ C1' | Direct C-H bond assignment | |

| HMBC | H1' ↔ C1 (C=O) | Confirms ester linkage |

| H2 ↔ C1 (C=O) | Confirms α-hydroxy position | |

| H3 ↔ C1 (C=O) | Confirms α-hydroxy position |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. missouri.edu This precision allows for the unambiguous determination of the elemental composition of the molecule. For Butyl (2R)-2-hydroxyhexanoate (C₁₀H₂₀O₃), the exact mass of the molecular ion can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. researchgate.netbiochemcalc.com This calculated exact mass can then be compared to the experimentally measured value from HRMS to confirm the molecular formula, distinguishing it from any potential isomers with the same nominal mass.

Table 4: Exact Mass Calculation for Butyl (2R)-2-hydroxyhexanoate

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 20 | 1.007825 | 20.156500 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total (C₁₀H₂₀O₃) | 188.141245 |

An HRMS measurement yielding an m/z value extremely close to 188.1412 would provide strong evidence for the molecular formula C₁₀H₂₀O₃.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like hydroxy esters. It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. For Butyl (2R)-2-hydroxyhexanoate (MW = 188.14), these ions would be observed at m/z 189.15, 211.13, and 206.17, respectively.

Tandem mass spectrometry (MS/MS) of a selected precursor ion (e.g., [M+H]⁺) induces fragmentation, providing valuable structural information. The fragmentation pattern is predictable based on the functional groups present. libretexts.orguni-saarland.de Key fragmentation pathways for protonated Butyl (2R)-2-hydroxyhexanoate would include:

Loss of butene (C₄H₈): A characteristic fragmentation of butyl esters, leading to a protonated 2-hydroxyhexanoic acid fragment.

Loss of water (H₂O): A common fragmentation for alcohols.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group or the carbonyl group.

Loss of the butoxy group (-OC₄H₉) or butanol (HOC₄H₉).

Table 5: Predicted ESI-MS/MS Fragments for Butyl (2R)-2-hydroxyhexanoate ([M+H]⁺ = 189.15)

| Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 133.08 | C₄H₈ (Butene) | Protonated 2-hydroxyhexanoic acid |

| 115.07 | C₄H₈ + H₂O | Dehydrated protonated 2-hydroxyhexanoic acid |

| 101.09 | C₄H₉OH (Butanol) | Acylium ion [CH₃(CH₂)₃CHCO]⁺ |

| 87.08 | C₅H₁₀O (Hexanal) | [C₄H₉OH₂]⁺ |

| 73.06 | C₇H₁₄O₂ | [C₄H₉O]⁺ |

| 57.07 | C₈H₁₆O₃ | Butyl cation [C₄H₉]⁺ |

Chromatographic Methods for Enantiomeric Excess Determination and Enantiopurification

While NMR with chiral auxiliaries can confirm absolute stereochemistry, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. uma.esnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched mixture, leading to their separation in time as they pass through the column. researchgate.net

For the separation of Butyl (2R)-2-hydroxyhexanoate and its (2S)-enantiomer, polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD or Chiralcel® OD), are often highly effective. nih.gov The separation is typically performed in normal-phase mode using mobile phases like hexane (B92381)/isopropanol (B130326) or in reversed-phase mode.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

In addition to analytical determination, chiral chromatography can be scaled up to a preparative level. This allows for the physical separation and isolation of the individual enantiomers from a racemic mixture, a process known as enantiopurification.

Table 6: Representative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected tR (2R) | ~8.5 min |

| Expected tR (2S) | ~9.8 min |

| Expected Resolution (Rs) | > 1.5 |

Note: These are hypothetical parameters. Actual conditions would require experimental optimization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. For Butyl (2R)-2-hydroxyhexanoate, direct separation on a chiral stationary phase (CSP) is the most common and effective approach. chromatographyonline.comeijppr.comchiralpedia.com Polysaccharide-based CSPs, particularly those derived from derivatized amylose and cellulose, are highly effective for resolving a broad range of chiral molecules, including hydroxy esters. nih.govphenomenex.comchromatographyonline.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. Interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance contribute to the differential retention of the (R) and (S) enantiomers, allowing for their separation. eijppr.com

For the analysis of Butyl (2R)-2-hydroxyhexanoate, immobilized polysaccharide columns are preferred as they are compatible with a wider range of solvents, including normal-phase, reversed-phase, and polar organic modes. nih.gov The selection of the mobile phase is critical for achieving optimal resolution. A typical approach involves screening different mobile phases, often consisting of a non-polar solvent like hexane mixed with an alcohol modifier such as isopropanol or ethanol. For acidic compounds, the addition of a small percentage of an acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution. chromatographyonline.com

Table 1: Representative Chiral HPLC Conditions for Analyzing 2-Hydroxy Esters

| Parameter | Condition | Rationale |

|---|---|---|

| Chiral Stationary Phase (CSP) | Immobilized Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for hydroxy esters and robust solvent compatibility. nih.govchromatographyonline.com |

| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% TFA | Balances retention and selectivity; TFA suppresses ionization of any free acid, improving peak shape. chromatographyonline.com |

| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate for standard HPLC columns. |

| Detection | UV at 210-220 nm or Refractive Index (RI) | The ester carbonyl group provides weak UV absorbance at low wavelengths; RI is a universal detector. |

Chiral Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS for volatile profiles)

Chiral Gas Chromatography (GC) is a powerful technique for the analysis of volatile chiral compounds. Due to the polarity and relatively low volatility of Butyl (2R)-2-hydroxyhexanoate, derivatization is often required to achieve good chromatographic performance. aocs.orgresearchgate.netresearchgate.netcolostate.edu The hydroxyl group is typically targeted for derivatization to produce a less polar, more volatile derivative.

Common derivatization strategies include:

Acylation: Reaction with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) to convert the hydroxyl group into an acetate (B1210297) or trifluoroacetate (B77799) ester, respectively. nih.govnih.gov

Silylation: Reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

Once derivatized, the enantiomers are separated on a chiral capillary column. Cyclodextrin-based stationary phases, such as those containing derivatized β- or γ-cyclodextrins, are widely used and highly effective for this class of compounds. researchgate.netnih.govgcms.cz The chiral recognition mechanism involves the formation of transient inclusion complexes between the cyclodextrin (B1172386) cavity and the analyte, where stereospecific interactions lead to different retention times for the enantiomers.

Coupling chiral GC with Mass Spectrometry (GC-MS) provides both separation and structural identification. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for high sensitivity and quantitative analysis of the volatile ester derivative.

Table 2: Typical Chiral GC-MS Parameters for Derivatized Butyl 2-hydroxyhexanoate

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) or Acetic Anhydride | Produces a volatile and stable derivative suitable for GC analysis. nih.govnih.govscience.gov |

| Chiral Stationary Phase (CSP) | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin or similar | Provides excellent enantioselectivity for a wide range of chiral compounds, including derivatized hydroxy acids. gcms.cznih.gov |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC, providing good efficiency. |

| Oven Temperature Program | e.g., Start at 60°C, ramp at 2-5°C/min to 180°C | An optimized temperature ramp is crucial for resolving the enantiomers from each other and from other components. |

| MS Detection | Electron Ionization (EI) with Selected Ion Monitoring (SIM) | Provides high sensitivity and specificity for quantitative analysis by monitoring characteristic fragment ions. |

Preparative Chiral Chromatography for Enantiopurification

When a single, pure enantiomer of Butyl 2-hydroxyhexanoate is required in larger quantities, preparative chiral chromatography is the method of choice. nih.gov This technique operates on the same principles as analytical chiral HPLC but is scaled up to handle milligram to kilogram quantities of material. sigmaaldrich.com

The process involves transitioning a successful analytical HPLC method to a preparative scale. This requires optimizing several parameters, including:

Column Size: Larger diameter columns (e.g., >20 mm) are used to accommodate higher sample loads.

Sample Loading: The amount of racemic mixture injected onto the column is maximized without sacrificing resolution.

Mobile Phase Composition: The mobile phase composition may be adjusted to improve the solubility of the compound, which is a critical factor in preparative chromatography. sigmaaldrich.com

Flow Rate: Flow rates are increased proportionally to the column size to maintain separation efficiency.

Polysaccharide-based CSPs, proven effective at the analytical scale, are also widely used for preparative separations due to their high loading capacity and broad applicability. nih.gov After separation, the fractions corresponding to each enantiomer are collected, and the solvent is evaporated to yield the purified (R) or (S) enantiomer.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Confirmation

Optical rotation and circular dichroism (CD) are chiroptical techniques that provide confirmation of the bulk enantiomeric purity and information about the absolute configuration of a chiral molecule.

Optical Rotation measures the angle to which a chiral compound rotates the plane of polarized light at a specific wavelength (typically the sodium D-line, 589 nm). The measurement is reported as the specific rotation [α], which is a characteristic physical property of a pure enantiomer. For Butyl (2R)-2-hydroxyhexanoate, a non-zero specific rotation value would confirm its chiral nature. The sign of the rotation, either dextrorotatory (+) or levorotatory (-), is an empirical value and cannot be directly predicted from the (R/S) nomenclature. masterorganicchemistry.com However, it serves as a crucial quality control parameter to ensure the correct enantiomer has been isolated.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption (ΔA) against wavelength. Chiral molecules exhibit characteristic CD spectra with positive or negative peaks, known as Cotton effects, in the region of their chromophores' absorbance. The carbonyl group (C=O) of the ester in Butyl (2R)-2-hydroxyhexanoate is the primary chromophore and would be expected to produce a Cotton effect in the UV region. The sign and intensity of this Cotton effect can often be correlated with the absolute configuration of the stereocenter, providing further evidence for the (R) configuration.

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration. ed.ac.ukthieme-connect.denih.gov However, this technique requires a well-ordered single crystal. Since Butyl (2R)-2-hydroxyhexanoate is likely a liquid or a low-melting solid at room temperature, it must first be converted into a suitable crystalline derivative. researchgate.net

The strategy involves reacting the hydroxyl group of the parent molecule with a chiral or achiral reagent that imparts crystallinity and, ideally, contains a heavy atom.

Selection of a Derivatizing Agent: Reagents containing rigid aromatic groups (e.g., 3,5-dinitrobenzoyl chloride, p-bromobenzoyl chloride) are often used. The resulting esters are typically solid and have a higher propensity to form high-quality crystals.

Inclusion of a Heavy Atom: The presence of a heavy atom (e.g., bromine, chlorine, or sulfur) in the derivative is highly advantageous. sci-hub.se Heavy atoms scatter X-rays anomalously, and this anomalous dispersion effect allows for the reliable determination of the absolute configuration of the entire molecule. ed.ac.ukthieme-connect.de

Formation of Osmate Esters: A more recent method involves the non-oxidative formation of stable, crystalline cyclic osmate esters from α-hydroxy acids. escholarship.org The presence of the heavy osmium atom makes these derivatives ideal for X-ray analysis and absolute configuration assignment.

Once a suitable crystalline derivative is synthesized and a single crystal is grown, X-ray diffraction analysis provides the precise spatial arrangement of all atoms, confirming the (R) configuration at the C2 position.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Butyl (2R)-2-hydroxyhexanoate |

| (R)-2-hydroxyhexanoic acid |

| Trifluoroacetic acid (TFA) |

| Acetic anhydride |

| Trifluoroacetic anhydride (TFAA) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| 3,5-Dinitrobenzoyl chloride |

Role of Butyl 2r 2 Hydroxyhexanoate As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Total Synthesis of Complex Natural Products

In the realm of total synthesis, the primary goal is the complete chemical synthesis of complex molecules, often those originating from natural sources. mdpi.com Chiral building blocks like Butyl (2R)-2-hydroxyhexanoate are instrumental in these endeavors because they introduce a specific stereocenter at an early stage, avoiding the need for complex stereoselective reactions or challenging separations of stereoisomers later in the synthetic sequence.

While direct examples of Butyl (2R)-2-hydroxyhexanoate in published total syntheses are not prevalent, its structural motif is representative of key fragments used to construct larger natural products such as polyketides and macrolides. A common strategy involves the chemical modification of the building block into a more reactive form suitable for key bond-forming reactions. For instance, the (2R)-hydroxy ester can be oxidized to the corresponding aldehyde or converted into a chiral epoxide. These intermediates are then used in stereocontrolled reactions like aldol (B89426) additions, Wittig reactions, or ring-opening reactions to build the carbon skeleton of the target natural product with high fidelity. beilstein-journals.orgnih.gov

The general approach for incorporating a chiral hydroxy ester fragment is outlined in the table below.

| Step | Transformation | Intermediate | Application in Synthesis |

| 1 | Oxidation of the secondary alcohol | (R)-Butyl 2-oxohexanoate (B1239944) | Used in nucleophilic additions (e.g., Grignard, organolithium) to form a tertiary alcohol. |

| 2 | Protection of the alcohol (e.g., as a silyl (B83357) ether) | Protected Butyl (2R)-2-hydroxyhexanoate | Allows for reactions at the ester functionality without interference from the alcohol. |

| 3 | Conversion to a leaving group (e.g., tosylate) | Butyl (2R)-2-(tosyloxy)hexanoate | Enables nucleophilic substitution with inversion of configuration to install new functional groups at C2. |

| 4 | Reduction of the ester | (2R)-2-hydroxyhexan-1-ol | Creates a chiral diol, a common structural unit in natural products. |

This strategy of using a readily available chiral molecule to impart stereochemical information to a complex target is a cornerstone of modern asymmetric synthesis. scielo.brnih.gov

Chiral Synthon for the Preparation of Pharmaceuticals and Agrochemicals (focused on synthetic pathways)

The demand for enantiomerically pure pharmaceuticals and agrochemicals is driven by the fact that biological systems are chiral, and often only one enantiomer of a molecule will exhibit the desired therapeutic or pesticidal effect, while the other may be inactive or even harmful. nih.gov Chiral synthons like Butyl (2R)-2-hydroxyhexanoate provide an efficient route to these optically pure active ingredients.

A compelling example illustrating this role is the synthesis of a close analog, Butyl (S)-2-hydroxybutanoate, which serves as a key intermediate for the PPARα agonist (R)-K-13675, a compound investigated for its potential in regulating lipid metabolism. researchgate.net The synthetic pathways developed for this analog highlight the utility of chiral 2-hydroxyesters. One such pathway involves the stereo-specific ring-opening of a chiral epoxide, Butyl (S)-2,3-epoxypropanoate, using methylmagnesium bromide and a copper catalyst to install the alkyl chain and generate the secondary alcohol with high stereochemical purity. researchgate.net This type of reaction demonstrates how the core structure of a chiral hydroxy ester can be assembled efficiently.

Another established method involves the regioselective thiolysis of an epoxybutanoate followed by reductive cleavage, which also yields the desired (S)-2-hydroxybutanoate with retention of stereochemistry. researchgate.net These synthetic routes underscore the importance of such building blocks in constructing pharmaceutical intermediates.

The use of chiral building blocks is also a well-established strategy in the design of modern agrochemicals, where stereochemistry is crucial for efficacy against target pests and for minimizing off-target environmental effects. nih.gov

Scaffold for Structurally Diverse Biologically Active Molecules

In medicinal chemistry, a molecular scaffold is a core structure of a molecule upon which various functional groups can be built to create a library of related compounds. nih.govnih.gov These libraries are then screened for biological activity to identify new drug candidates. The structure of Butyl (2R)-2-hydroxyhexanoate makes it a suitable scaffold for generating chemical diversity.

The two functional handles of the molecule can be independently modified:

The Hydroxyl Group: This group can be acylated to form esters, alkylated to form ethers, or oxidized to a ketone. Each modification introduces different physicochemical properties (e.g., polarity, hydrogen bonding capability, size) that can influence how the molecule interacts with a biological target.

The Ester Group: The butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, other esters, or reduced to a primary alcohol.

These transformations allow for the systematic exploration of the chemical space around the chiral core, a fundamental activity in drug discovery programs. semanticscholar.org By generating a library of analogs, chemists can establish structure-activity relationships (SAR), which provide critical information on how chemical structure relates to biological function. nih.gov

Key Intermediate in Rational Drug Design and Development (synthetic aspects only)

Rational drug design relies on understanding the three-dimensional structure of a biological target (like an enzyme or receptor) to design molecules that will bind to it with high affinity and selectivity. Chiral intermediates are essential in this process to ensure that the synthesized molecule has the correct orientation to fit into the target's binding site. researchgate.netnih.gov

The synthesis of the PPARα agonist (R)-K-13675 from Butyl (S)-2-hydroxybutanoate serves as a prime example of this principle. researchgate.net The key synthetic step in the reported practical synthesis is the etherification between a phenol (B47542) and n-butyl (S)-2-trifluoromethanesulfonyloxybutanoate. researchgate.net This reaction proceeds with excellent yield and without loss of optical purity, demonstrating a robust method for incorporating the chiral fragment into the final drug molecule. researchgate.net

| Synthetic Route to a Pharmaceutical Intermediate | |

| Starting Material | (S)-2-hydroxybutyrolactone |

| Step 1 | Conversion to n-butyl (S)-2-hydroxybutanoate |

| Step 2 | Conversion of the hydroxyl group to a triflate (a good leaving group) |

| Step 3 | SN2 reaction with a phenolic compound to form the target ether linkage |

| Product | Key intermediate for (R)-K-13675 |

| Reference | researchgate.net |

This pathway highlights how a simple chiral building block is activated and then coupled to another piece of the molecule in a late-stage step to produce a complex, enantiomerically pure pharmaceutical ingredient. beilstein-journals.orgnih.gov

Potential Applications in Advanced Material Science and Specialty Polymer Chemistry

While the primary applications of chiral hydroxy esters are in the life sciences, their unique structures also present opportunities in material science. One of the most relevant areas is the synthesis of biodegradable polymers. Polyhydroxyalkanoates (PHAs) are a class of polyesters produced by microorganisms that are biodegradable and have properties similar to some petroleum-based plastics. mdpi.com

A well-studied example is the copolymer Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHx), which incorporates (R)-3-hydroxyhexanoate monomers to improve the flexibility and processing characteristics of the polymer compared to the more brittle poly(3-hydroxybutyrate) homopolymer. nih.govnih.govnih.gov The (R)-3-hydroxyhexanoate monomer is typically supplied through biosynthetic pathways within the bacteria. nih.gov

Although PHBHx is based on a 3-hydroxy acid, this connection suggests a potential role for 2-hydroxy acids like (2R)-2-hydroxyhexanoic acid as monomers for novel specialty polymers. Through chemical catalysis, 2-hydroxy acids can be polymerized to form polylactide-like materials. The resulting polyesters would have different physical and degradation properties compared to traditional PHAs due to the different placement of the ester linkage in the polymer backbone. The butyl group from the ester could potentially be incorporated as an end-cap during polymerization or removed to provide the free acid for polymerization. The chirality of the monomer would lead to stereoregular polymers (e.g., isotactic polyesters) with highly ordered structures and potentially unique thermal and mechanical properties.

Stereocontrolled Access to Polyketide and Fatty Acid Analogues

Polyketides are a large class of structurally diverse natural products known for their potent biological activities. nih.govnih.gov Fatty acids and their derivatives are also crucial biological molecules. The synthesis of analogues of these compounds is a common strategy in medicinal chemistry to create molecules with improved properties, such as greater stability or enhanced activity.

Butyl (2R)-2-hydroxyhexanoate is an ideal starting point for the stereocontrolled synthesis of such analogues. It provides a pre-defined stereocenter at the C2 position, which is a common feature in both 2-hydroxy fatty acids and the starter units of some polyketide chains. nih.gov

A synthetic chemist can utilize this fixed stereocenter and elaborate the rest of the carbon chain using a variety of established organic reactions. For example, the ester group can be converted to an aldehyde, which can then participate in diastereoselective aldol reactions or Wittig-type olefinations to extend the chain while controlling the stereochemistry of newly formed chiral centers relative to the original C2 center. This approach allows for the systematic construction of complex, stereochemically-defined chains characteristic of polyketide or fatty acid structures.

Computational Chemistry and Mechanistic Elucidation for 2r 2 Hydroxyhexanoate Synthesis

Molecular Modeling and Docking Studies of Reactant-Catalyst Interactions in Asymmetric Catalysis

Molecular modeling and docking are powerful computational techniques used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the asymmetric synthesis of Butyl (2R)-2-hydroxyhexanoate, these methods are crucial for elucidating the interactions between the racemic substrate (butyl 2-hydroxyhexanoate) and the chiral catalyst, often an enzyme like Candida antarctica lipase (B570770) B (CALB). nih.govnih.govnih.gov

Docking simulations place the substrate into the active site of the enzyme, allowing for the analysis of intermolecular interactions such as hydrogen bonds, van der Waals forces, and steric hindrance. The active site of lipases typically contains a catalytic triad (B1167595) (e.g., Serine-Histidine-Aspartate) that is essential for catalysis. mdpi.comresearchgate.net The enantioselectivity of the enzyme is rationalized by how the different enantiomers of the substrate fit within the active site's specific geometry, often described in terms of a stereospecificity pocket that accommodates substituents of varying sizes. mdpi.comresearchgate.net

For the enzymatic kinetic resolution of butyl 2-hydroxyhexanoate, the (R)- and (S)-enantiomers will bind differently within the enzyme's active site. Molecular docking can predict the binding energy for each enantiomer. A lower binding energy typically corresponds to a more stable enzyme-substrate complex, which is a prerequisite for the subsequent catalytic step. Studies on similar secondary alcohols show that the less reactive enantiomer often places a larger substituent into a sterically confined pocket, leading to an energetically unfavorable interaction and thus a slower reaction rate.

Table 1: Illustrative Molecular Docking Results for Butyl 2-hydroxyhexanoate Enantiomers with Candida antarctica Lipase B (CALB)

| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bond Distance (Å) with Ser105 |

|---|---|---|---|

| (2R)-hydroxyhexanoate | -7.5 | Ser105, His224, Trp104 | 1.9 |

| (2S)-hydroxyhexanoate | -5.8 | Ser105, Ala281 | 2.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the typical output of molecular docking studies.

Transition State Analysis for Understanding and Predicting Stereoselectivity in Reactions

While docking studies provide insight into the initial binding of a substrate, the stereoselectivity of a reaction is ultimately determined by the difference in the activation energies of the transition states for the two enantiomers. Transition state analysis is a computational method focused on identifying the geometry and energy of these high-energy, transient species. pharm.or.jp

In lipase-catalyzed reactions, the mechanism involves the formation of a tetrahedral intermediate. nih.govresearchgate.net This intermediate is structurally very similar to the true transition state and is often used as a model for it in computational studies to simplify calculations. nih.govnih.govnih.gov By constructing models of the tetrahedral intermediates for both the (R)- and (S)-enantiomers within the enzyme's active site, the relative free energies of activation (ΔG‡) can be calculated.

The difference between these activation energies for the two enantiomers (ΔΔG‡ = ΔG‡(S) - ΔG‡(R)) is directly related to the enantiomeric ratio (E) of the reaction. A larger ΔΔG‡ value signifies higher enantioselectivity, as one enantiomer reacts much faster than the other. nih.gov These calculations can reveal the specific steric and electronic factors that stabilize one transition state over the other, providing a quantitative prediction of the reaction's stereochemical outcome. pharm.or.jp For non-enzymatic reactions, models like the Zimmerman-Traxler model for aldol (B89426) reactions also explain stereoselectivity through the analysis of chair-like, six-membered ring transition states, emphasizing the importance of minimizing steric interactions. harvard.edu

Table 2: Example Transition State Energy Calculations for the Acylation of Butyl 2-hydroxyhexanoate

| Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|

| (R)-enantiomer tetrahedral intermediate | 12.1 |

| (S)-enantiomer tetrahedral intermediate | 14.5 |

| Energy Difference (ΔΔG‡) | 2.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes. A higher energy difference (ΔΔG‡) correlates with higher enantioselectivity.

Conformational Analysis of Butyl (2R)-2-hydroxyhexanoate and its Reactive Intermediates

The three-dimensional structure, or conformation, of a molecule is critical to its reactivity, especially in a sterically demanding environment like an enzyme's active site. Conformational analysis involves identifying the stable, low-energy arrangements of a molecule's atoms, which are determined by rotations around its single bonds. For a flexible molecule like Butyl (2R)-2-hydroxyhexanoate, multiple conformations exist, and understanding which ones are energetically preferred is essential for accurate modeling.

Computational methods such as molecular mechanics (MM) and Density Functional Theory (DFT) are used to perform systematic conformational searches. nih.govresearchgate.net These methods calculate the potential energy of the molecule as a function of its geometry, particularly its dihedral angles, to locate energy minima.

The conformational analysis of the substrate is a prerequisite for meaningful docking and transition state studies, as the enzyme will likely bind a low-energy conformation of the substrate. nih.gov Furthermore, the geometry of the reactive intermediates, such as the tetrahedral intermediate, is also subject to conformational effects that can influence the stability of the corresponding transition state. nih.gov Analyzing the preferred conformations helps explain why certain binding modes are favored and provides a more accurate picture of the molecular interactions that dictate stereoselectivity.

Table 3: Key Dihedral Angles in a Low-Energy Conformer of Butyl (2R)-2-hydroxyhexanoate

| Dihedral Angle | Atoms Defining the Angle | Calculated Angle (Degrees) |

|---|---|---|

| τ1 | O1-C1-C2-O2 | -178.5 |

| τ2 | C1-C2-C3-C4 | 65.2 |

| τ3 | C1-O1-C7-C8 | 179.1 |

Note: The data is hypothetical, representing typical output from a conformational analysis study. Atom numbering is based on the ester functional group.

Quantum Chemical Calculations for Unraveling Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide the most fundamental and detailed insights into reaction mechanisms. nih.gov Unlike molecular mechanics, which relies on empirical force fields, DFT calculates the electronic structure of molecules from first principles, allowing for the accurate determination of energies, geometries, and electronic properties of reactants, intermediates, transition states, and products. researchgate.net

For the synthesis of Butyl (2R)-2-hydroxyhexanoate, DFT can be used to map the entire potential energy surface for the esterification or transesterification reaction. nih.gov This allows for the step-by-step elucidation of the reaction pathway, such as the Ping-Pong Bi-Bi mechanism commonly accepted for lipase catalysis. researchgate.net This mechanism involves the formation of a covalent acyl-enzyme intermediate, followed by its reaction with the alcohol. researchgate.net

Table 4: Information Derived from Quantum Chemical Calculations for Esterification

| Parameter | Description | Typical Application |

|---|---|---|

| Relative Energies | Energies of intermediates and transition states relative to reactants. | Determining reaction spontaneity and activation barriers. |

| Optimized Geometries | Precise bond lengths and angles for stable and transition state structures. | Visualizing the molecular structure at key points along the reaction coordinate. |

| Atomic Charges | Distribution of electron density on each atom. | Identifying nucleophilic and electrophilic centers involved in the reaction. |

| Vibrational Frequencies | Calculated vibrational modes of the molecule. | Confirming that a structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency). |

Green Chemistry Principles in the Synthesis of Butyl 2r 2 Hydroxyhexanoate

Atom Economy and Overall Reaction Efficiency Assessments

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. chemrxiv.org The ideal synthesis of Butyl (2R)-2-hydroxyhexanoate is a direct esterification reaction between (2R)-2-hydroxyhexanoic acid and 1-butanol.

The reaction is as follows: C₆H₁₂O₃ ((2R)-2-hydroxyhexanoic acid) + C₄H₁₀O (1-butanol) → C₁₀H₂₀O₃ (Butyl (2R)-2-hydroxyhexanoate) + H₂O (Water)

| Synthetic Route | Key Reactants | Key By-products | Theoretical Atom Economy (%) | Description |

|---|---|---|---|---|

| Biocatalytic Esterification | (2R)-2-hydroxyhexanoic acid, 1-Butanol | Water | ~91.3% | A highly efficient, direct one-step synthesis where most reactant atoms are incorporated into the final product. |

| Hypothetical Traditional Route (with protecting group) | (2R)-2-hydroxyhexanoic acid, Protecting Agent, 1-Butanol, Deprotecting Agent | Protecting group waste, Stoichiometric reagents | Significantly <90% | Multi-step process involving protection and deprotection steps that generate substantial non-incorporated waste. |

Strategic Selection of Solvents and Reduction of Hazardous Substances

The choice of solvent is critical to the environmental performance of a synthetic process. Green chemistry encourages the use of safer solvents or, ideally, solvent-free systems. mdpi.com Lipase-catalyzed esterifications can be conducted in a variety of organic solvents, with a preference for those that are less toxic and more environmentally benign. nih.gov Studies on similar enzymatic esterifications have successfully utilized solvents like tert-butyl methyl ether (tBuOMe) and tert-butanol, which are considered more sustainable alternatives to hazardous chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., dimethylformamide) often used in traditional synthesis. mdpi.comnih.gov

Furthermore, the biocatalytic approach inherently reduces the use of hazardous substances. Conventional Fischer esterification requires strong, corrosive mineral acids like sulfuric acid as catalysts, which pose safety risks and necessitate neutralization steps that generate salt waste. researchgate.net In contrast, enzymes operate as non-toxic, biodegradable catalysts under neutral conditions, eliminating the need for harsh acids or bases. nih.gov

| Solvent Type | Example | Key Properties | Relevance to Synthesis |

|---|---|---|---|

| Green/Usable Solvents | tert-Butanol, tert-Butyl Methyl Ether (tBuOMe) | Lower toxicity, biodegradable, not recognized as substrates by lipases. mdpi.com | Often used in lipase-catalyzed reactions to improve substrate solubility and reaction rates while minimizing environmental impact. mdpi.com |

| Hazardous Traditional Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Toluene | Toxic, carcinogenic potential, environmentally persistent. | Commonly used in traditional organic synthesis but are being phased out in favor of greener alternatives. |

Energy Efficiency and Resource Utilization in Synthetic Protocols

A core principle of green chemistry is to minimize the energy requirements of chemical processes by conducting them at ambient temperature and pressure whenever possible. nih.gov Biocatalytic synthesis excels in this regard. Lipase-catalyzed reactions for producing chiral esters are typically performed under mild conditions, often between 30°C and 60°C and at atmospheric pressure. chemrxiv.orgnih.gov This drastically reduces the energy consumption compared to traditional chemical esterification, which often requires high temperatures to drive the reaction to completion via reflux and distillation to remove the water by-product. researchgate.net

The high efficiency of enzymes also contributes to better resource utilization. The specificity of the lipase (B570770) catalyst ensures that the reaction proceeds with high conversion rates, minimizing the amount of unreacted starting material that needs to be recovered or discarded. nih.gov The ability to immobilize and reuse enzymes for multiple reaction cycles further enhances resource efficiency and improves the economic viability of the process. nih.gov

| Parameter | Biocatalytic Synthesis | Traditional Chemical Synthesis |

|---|---|---|

| Temperature | Mild (e.g., 30-60°C) nih.gov | High (e.g., >100°C for reflux) |

| Pressure | Atmospheric | Atmospheric or varied for distillation |

| Catalyst | Reusable immobilized enzyme nih.gov | Consumable strong acid (e.g., H₂SO₄) |

| Energy Input | Low | High (for heating and distillation) |

Waste Minimization and Sustainable By-product Management

Waste prevention is a primary goal of green chemistry. The biocatalytic synthesis of Butyl (2R)-2-hydroxyhexanoate is inherently a low-waste process. The high atom economy of the direct esterification means that the vast majority of materials are converted into the desired product. chemrxiv.org The only significant by-product is water, a benign and environmentally harmless substance.

The high selectivity of lipases (chemo-, regio-, and enantioselectivity) is crucial for waste minimization. nih.gov It ensures that the reaction specifically targets the desired functional groups, preventing the formation of side products and eliminating the need for complex and wasteful purification steps. nih.gov This contrasts sharply with many chemical methods, which can suffer from lower selectivity, leading to a mixture of products that requires extensive separation and generates significant waste streams. Furthermore, the use of reusable, immobilized enzymes avoids the generation of spent catalyst waste associated with stoichiometric or homogeneous chemical catalysts. researchgate.net

Exploration of Renewable Feedstock Utilization and Life Cycle Assessment for Sustainability

To achieve true sustainability, synthetic pathways should utilize renewable feedstocks. Both precursors for Butyl (2R)-2-hydroxyhexanoate can potentially be sourced from biorenewable materials.

(2R)-2-hydroxyhexanoic acid: Research has shown that engineered microorganisms, such as Pseudomonas putida, can produce (R)-2-hydroxyalkanoic acids directly from simple renewable carbon sources like glucose. smolecule.com

1-Butanol: This alcohol can be produced through the ABE (acetone-butanol-ethanol) fermentation process using biomass as a feedstock, creating a "bio-butanol."

| Precursor | Potential Renewable Source | Production Method |

|---|---|---|

| (2R)-2-hydroxyhexanoic acid | Glucose (from biomass) | Fermentation using engineered microorganisms (e.g., Pseudomonas putida). smolecule.com |

| 1-Butanol | Biomass (e.g., corn, sugarcane) | ABE (Acetone-Butanol-Ethanol) Fermentation. |

Future Research Directions and Emerging Challenges for Butyl 2r 2 Hydroxyhexanoate

Development of Novel Highly Stereoselective Catalysts for Efficient Synthesis

The efficient and highly stereoselective synthesis of Butyl (2R)-2-hydroxyhexanoate remains a primary objective for researchers. The development of novel catalysts is at the heart of achieving high yields and enantiomeric excess. A significant area of focus is the application of dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired stereoisomer.

One of the most promising enzymatic approaches involves the use of lipases. For instance, studies on the DKR of α-hydroxy esters have demonstrated the effectiveness of Pseudomonas cepacia lipase (B570770) in combination with ruthenium catalysts. nih.govprinceton.edu The lipase selectively acylates one enantiomer, while the ruthenium complex racemizes the remaining unreacted enantiomer. Future research will likely focus on discovering and engineering lipases with enhanced activity, stability, and stereoselectivity specifically for 2-hydroxyhexanoate substrates.

Beyond enzymatic catalysts, the development of novel metal-based and organocatalysts continues to be a vibrant area of research. Ruthenium complexes, in particular, have shown great promise for the racemization of α-hydroxy ketones, a process analogous to the racemization needed in the DKR of α-hydroxy esters. acs.org The design of new ligands for these metal catalysts can fine-tune their activity and compatibility with enzymatic systems. The following table summarizes some catalyst systems with potential applicability to the synthesis of Butyl (2R)-2-hydroxyhexanoate.

| Catalyst System | Type | Key Features | Potential Application |

| Pseudomonas cepacia Lipase + Ruthenium Complex | Chemoenzymatic | High enantioselectivity of the lipase combined with efficient racemization by the metal catalyst. | Dynamic Kinetic Resolution of racemic 2-hydroxyhexanoic acid or its esters. |

| Novozym 435 (Candida antarctica lipase B) | Biocatalyst | Widely used, robust, and versatile lipase for esterification and transesterification reactions. | Kinetic resolution or direct esterification of (2R)-2-hydroxyhexanoic acid. |

| Chiral Phosphoric Acids | Organocatalyst | Can catalyze enantioselective lactonization, demonstrating potential for resolving hydroxy esters. | Kinetic resolution of racemic butyl 2-hydroxyhexanoate. |

Integration of Continuous Flow Chemistry and Microreactor Technology in Production

The transition from traditional batch production to continuous manufacturing offers significant advantages in terms of efficiency, safety, and scalability. Continuous flow chemistry and microreactor technology are poised to revolutionize the synthesis of fine chemicals like Butyl (2R)-2-hydroxyhexanoate.

Microreactors, with their high surface-area-to-volume ratio, enable precise control over reaction parameters such as temperature, pressure, and mixing. This enhanced control can lead to improved reaction rates, higher yields, and better selectivity. For the synthesis of chiral esters, continuous flow systems can be designed to integrate reaction and separation steps, for example, by using immobilized enzyme reactors followed by in-line purification.

Research in this area will focus on designing and optimizing microreactor systems specifically for the stereoselective synthesis of Butyl (2R)-2-hydroxyhexanoate. This includes the development of stable immobilized catalysts that can withstand the conditions of continuous operation and the integration of real-time monitoring techniques to ensure consistent product quality. The benefits of this approach include reduced reaction times, minimized waste generation, and the ability to safely handle hazardous reagents or intermediates.

Application of Chemoinformatics and High-Throughput Screening for Process Optimization

The discovery and optimization of synthetic routes and catalysts can be significantly accelerated through the use of computational tools. Chemoinformatics and high-throughput screening (HTS) are powerful methodologies for navigating the vast chemical space and identifying optimal reaction conditions.

Chemoinformatics employs computational and informational techniques to solve chemical problems. In the context of Butyl (2R)-2-hydroxyhexanoate synthesis, this can involve the use of machine learning algorithms to predict the enantioselectivity of a catalyst based on its structure. americanpharmaceuticalreview.comnih.gov By creating in silico libraries of potential catalysts and using predictive models, researchers can prioritize the most promising candidates for experimental validation, thereby reducing the time and cost associated with catalyst development.

High-throughput screening allows for the rapid testing of a large number of reaction conditions in parallel. This experimental approach is invaluable for optimizing parameters such as catalyst loading, solvent, temperature, and substrate concentration. For instance, HTS can be used to screen a library of lipases or other enzymes for their activity and selectivity in the synthesis of Butyl (2R)-2-hydroxyhexanoate. The combination of chemoinformatics for catalyst design and HTS for process optimization represents a powerful synergy for accelerating the development of efficient and robust synthetic methods.

Exploration of Undiscovered Derivatization Pathways and Advanced Applications

The functional groups present in Butyl (2R)-2-hydroxyhexanoate, namely the hydroxyl and ester moieties, provide opportunities for a wide range of chemical modifications. Exploring novel derivatization pathways can lead to the synthesis of new molecules with unique properties and advanced applications.

The hydroxyl group can be a site for esterification, etherification, or replacement with other functional groups, allowing for the creation of a diverse library of derivatives. For example, esterification of the hydroxyl group with bioactive carboxylic acids could lead to the development of novel prodrugs or compounds with enhanced biological activity. nih.gov Similarly, the butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups.

Future research in this area will involve the systematic exploration of these derivatization pathways and the evaluation of the resulting compounds for their potential applications. For instance, some novel esters of hydroxy acids have shown promise as antioxidants or antibacterial agents. americanpharmaceuticalreview.comresearchgate.net The chiral nature of Butyl (2R)-2-hydroxyhexanoate also makes it a valuable building block for the synthesis of more complex chiral molecules, such as natural products and pharmaceuticals.

Implementation of Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Studies

A thorough understanding of reaction kinetics and mechanisms is essential for process optimization and control. The implementation of advanced spectroscopic probes for in situ reaction monitoring provides real-time insights into the progress of the synthesis of Butyl (2R)-2-hydroxyhexanoate.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products in real-time. scielo.org.co For example, an in-line IR probe can track the disappearance of the carboxylic acid and alcohol starting materials and the appearance of the ester product. scielo.org.co This data is invaluable for determining reaction rates and understanding the influence of various parameters on the reaction outcome.

For chiral molecules, specialized techniques are needed to monitor enantioselectivity. Enantioselective Raman (esR) spectroscopy is an emerging technique that has the potential to provide real-time, quantitative measurements of the enantiomeric excess of a reaction mixture. americanpharmaceuticalreview.com Mass spectrometry is another powerful tool for monitoring reaction intermediates and can be used to elucidate reaction mechanisms and predict enantioselectivity. nih.govresearchgate.net The integration of these advanced analytical techniques into the reaction setup will enable more precise process control and facilitate the development of more efficient and robust synthetic processes for Butyl (2R)-2-hydroxyhexanoate.

Q & A

Q. What are the established synthetic routes for Butyl (2R)-2-hydroxyhexanoate, and how do reaction conditions influence enantiomeric purity?

Butyl (2R)-2-hydroxyhexanoate can be synthesized via esterification of (2R)-2-hydroxyhexanoic acid with butanol using acid catalysts (e.g., sulfuric acid) or enzymatic methods (e.g., lipases). Enantiomeric purity is highly dependent on reaction parameters:

- Temperature : Higher temperatures may accelerate racemization, reducing stereochemical integrity .

- Catalyst choice : Enzymatic routes (e.g., immobilized Candida antarctica lipase) often achieve >95% enantiomeric excess (ee) under mild conditions .

- Solvent system : Non-polar solvents (e.g., hexane) favor esterification efficiency in enzymatic synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of Butyl (2R)-2-hydroxyhexanoate?

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers with baseline separation .

- NMR spectroscopy : -NMR can distinguish diastereomers via chemical shift splitting in chiral derivatizing agents (e.g., Mosher’s esters) .

- Polarimetry : Measures optical rotation to confirm enantiomeric excess, though requires high-purity samples .

Q. How is Butyl (2R)-2-hydroxyhexanoate utilized as a chiral building block in pharmaceutical intermediate synthesis?

It serves as a precursor for:

- Prodrugs : Esterase-sensitive moieties in targeted drug delivery systems .

- Chiral auxiliaries : Facilitates asymmetric synthesis of β-hydroxy esters in anticholesterol agents .

Advanced Research Questions

Q. How can factorial design be applied to optimize the enzymatic synthesis of Butyl (2R)-2-hydroxyhexanoate while minimizing byproduct formation?

A 2 factorial design evaluates critical variables:

- Factors : Enzyme loading (10–50 mg/mL), pH (6–8), temperature (30–50°C).

- Responses : Yield, ee, and byproduct (e.g., diesters) quantification via GC-MS .

- Optimization : Response surface methodology (RSM) identifies optimal conditions (e.g., 35°C, pH 7.2, 30 mg/mL enzyme) to maximize yield (>85%) and ee (>98%) .

Q. What strategies resolve contradictions between computational predictions and experimental yields in Butyl (2R)-2-hydroxyhexanoate synthesis?

- Validation protocols : Compare density functional theory (DFT)-predicted activation energies with experimental Arrhenius plots to identify discrepancies in transition-state models .

- Parameter refinement : Adjust solvation models (e.g., COSMO-RS) in simulations to better match observed solvent effects .

Q. What computational tools are recommended for simulating the reaction pathways of Butyl (2R)-2-hydroxyhexanoate formation?

Q. How should researchers address discrepancies in reported biological activity data for Butyl (2R)-2-hydroxyhexanoate derivatives?

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times) across labs .

- Meta-analysis : Use statistical tools (e.g., R or Python’s SciPy) to identify outliers or confounding variables in published datasets .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling Butyl (2R)-2-hydroxyhexanoate in catalytic studies?

Q. How can researchers design robust validation protocols for novel analytical methods targeting Butyl (2R)-2-hydroxyhexanoate quantification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.